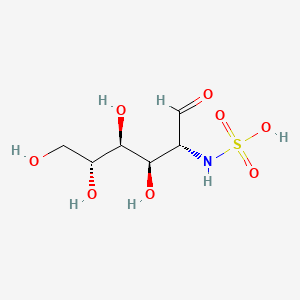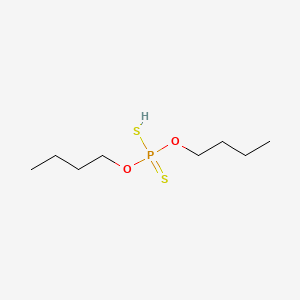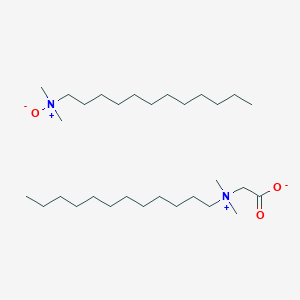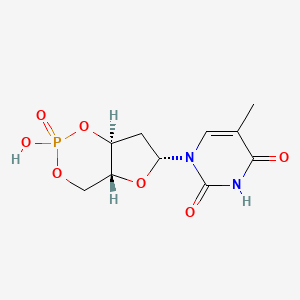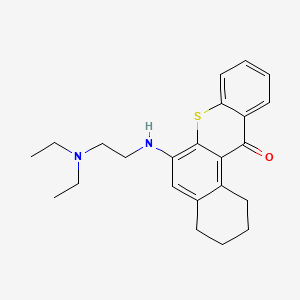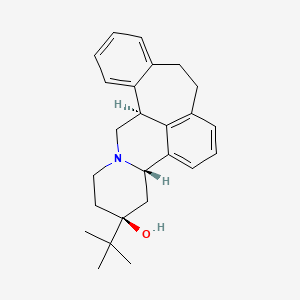
(+)-Butaclamol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(+)-Butaclamol is a chemical compound known for its significant pharmacological properties. It is a potent antipsychotic agent and has been extensively studied for its effects on the central nervous system. The compound is a member of the butyrophenone class of drugs, which are known for their antipsychotic and neuroleptic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Butaclamol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butyrophenone Core: The initial step involves the formation of the butyrophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and a butyryl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The next step involves the cyclization of the butyrophenone core to form the tricyclic structure of this compound. This is achieved through an intramolecular Friedel-Crafts reaction.
Resolution of Enantiomers: Since this compound is a chiral compound, the final step involves the resolution of the enantiomers to obtain the desired (+)-enantiomer. This can be achieved through various chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(+)-Butaclamol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups. Common reagents for this reaction include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitro compounds.
科学的研究の応用
(+)-Butaclamol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of chiral resolution techniques and stereochemistry.
Biology: Studied for its effects on neurotransmitter receptors and its potential as a neuroleptic agent.
Medicine: Investigated for its antipsychotic properties and potential use in the treatment of schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (+)-Butaclamol involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor antagonist, blocking the action of dopamine and thereby reducing the symptoms of psychosis. The compound primarily targets the D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia. By inhibiting these receptors, this compound helps to normalize the dopamine levels in the brain and alleviate psychotic symptoms.
類似化合物との比較
(+)-Butaclamol is unique among antipsychotic agents due to its high potency and selectivity for dopamine receptors. Similar compounds include:
Haloperidol: Another butyrophenone derivative with antipsychotic properties, but with a different side effect profile.
Chlorpromazine: A phenothiazine derivative with broader receptor activity, leading to more side effects.
Risperidone: A benzisoxazole derivative with a similar mechanism of action but different pharmacokinetic properties.
In comparison, this compound is distinguished by its higher selectivity for D2 dopamine receptors and its lower incidence of extrapyramidal side effects.
特性
CAS番号 |
56245-67-1 |
|---|---|
分子式 |
C25H31NO |
分子量 |
361.5 g/mol |
IUPAC名 |
(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m0/s1 |
InChIキー |
ZZJYIKPMDIWRSN-HWBMXIPRSA-N |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
異性体SMILES |
CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O |
正規SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
同義語 |
AY 23,028 AY-23,028 AY23,028 Butaclamol Butaclamol Hydrochloride Hydrochloride, Butaclamol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


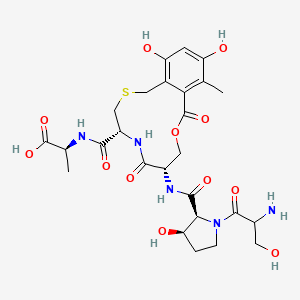
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
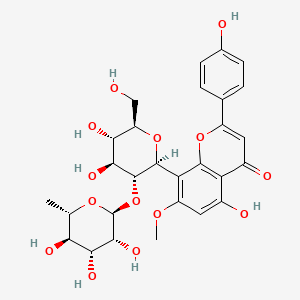
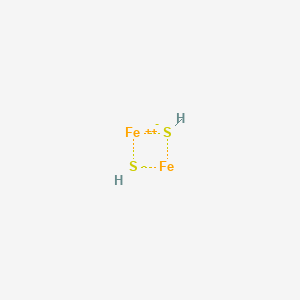
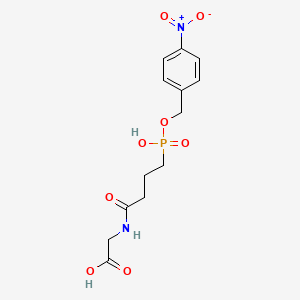
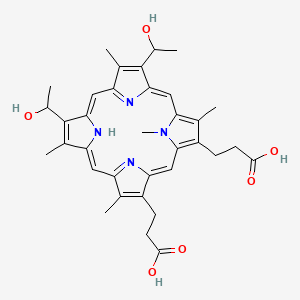
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
